molecular formula C11H10BrN B3184350 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile CAS No. 111818-32-7

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile

Cat. No.: B3184350
CAS No.: 111818-32-7
M. Wt: 236.11 g/mol
InChI Key: NDFRFIHOCSQSNS-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H10BrN. This compound is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarbonitrile moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile typically involves the bromination of 1-(4-methylphenyl)cyclopropanecarbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and ethers.

    Oxidation Reactions: Formation of aldehydes and carboxylic acids.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile depends on the specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)cyclopropanecarbonitrile
  • 1-(4-Fluorophenyl)cyclopropanecarbonitrile
  • 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

Uniqueness

1-(4-(Bromomethyl)phenyl)cyclopropanecarbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-7-9-1-3-10(4-2-9)11(8-13)5-6-11/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFRFIHOCSQSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 Grams (0.02 mole) of 1-p-tolylcyclopropane-1-carbonitrile and 0.1 g (0.0004 mole) of benzoyl peroxide were dissolved in 50 ml of carbon tetrachloride, and 3.2 g of bromine was added dropwise over 30 minutes under reflux. After completion of the addition, reaction was continued for further 30 minutes. After cooling the reaction solution, carbon tetrachloride was removed by evaporation to obtain 4.4 g of 1-(4-bromomethylphenyl)cyclopropane-1-carbonitrile.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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